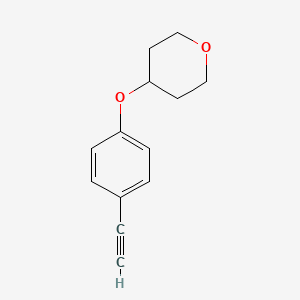

4-(4-Ethynylphenoxy)-tetrahydropyran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(4-ethynylphenoxy)oxane |

InChI |

InChI=1S/C13H14O2/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13H,7-10H2 |

InChI Key |

JJRAFQVZADERSI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 4 Ethynylphenoxy Tetrahydropyran

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(4-ethynylphenoxy)-tetrahydropyran identifies the central ether linkage as the most logical point for disconnection. This carbon-oxygen bond can be disconnected to yield two primary synthons: a 4-hydroxytetrahydropyran cation equivalent and a 4-ethynylphenoxide anion equivalent.

This leads to two key precursor molecules:

4-Hydroxytetrahydropyran : This fragment provides the core heterocyclic structure.

4-Ethynylphenol (B7805692) : This fragment provides the functionalized aromatic portion.

Alternatively, the disconnection can be planned to accommodate different coupling strategies. For instance, an SN2-type reaction would involve a nucleophilic phenoxide and an electrophilic tetrahydropyran (B127337) bearing a suitable leaving group at the 4-position, such as a halide or a tosylate. Conversely, transition-metal-catalyzed methods might involve different functionalities on the precursor molecules. The ethynyl (B1212043) group itself requires consideration; it can be carried through the synthesis or introduced at a later stage from a precursor, such as a trimethylsilyl (B98337) (TMS)-protected alkyne or by Sonogashira coupling of an aryl halide.

Tetrahydropyran Ring Synthesis and Functionalization

The construction of the substituted tetrahydropyran ring is a cornerstone of the synthesis. Numerous methods exist for forming this ubiquitous heterocyclic system, with modern approaches emphasizing control over stereochemistry.

The synthesis of 4-hydroxytetrahydropyran derivatives often relies on cyclization reactions where the stereochemistry can be precisely controlled.

Prins Cyclization : The acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde is a powerful method for constructing 4-hydroxytetrahydropyrans. organic-chemistry.org The reaction proceeds through a carbocationic intermediate, and the subsequent trapping by water or another nucleophile establishes the stereochemistry at the C-4 position. The stereochemical outcome is often influenced by the geometry of the starting homoallylic alcohol and the reaction conditions, frequently favoring the formation of cis-substituted products. organic-chemistry.orgthieme-connect.com Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations, yielding functionalized 4-methylenetetrahydropyrans with high enantioselectivity. organic-chemistry.org

Hydroxyalkoxylation of Alkenols : The intramolecular cyclization of δ-hydroxy olefins, often catalyzed by platinum or other transition metals, provides a direct route to tetrahydropyran rings. organic-chemistry.org Another approach involves the Brønsted acid-mediated hydroxyalkoxylation of silylated alkenyl alcohols, which can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es

Reduction of Dihydropyrans : Photosensitized oxygenation of dihydropyran precursors followed by reduction can yield hydroxylated tetrahydropyran structures. rsc.org This method allows for the introduction of functionality that can be further manipulated to achieve the desired 4-hydroxy substitution pattern.

The table below summarizes key features of these stereoselective methods.

| Method | Key Reactants | Catalyst/Reagent | Typical Stereoselectivity | Reference |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acids (e.g., TFA, InCl₃, p-TSA) | Generally cis-selective | organic-chemistry.orgthieme-connect.com |

| Hydroxyalkoxylation | δ-Hydroxy olefin | Platinum (Pt) catalysts | Dependent on substrate | organic-chemistry.org |

| Acid-mediated Cyclization | Allylsilyl alcohol | p-TsOH | High diastereoselectivity (>95:5) | uva.es |

Palladium catalysis offers sophisticated and highly selective methods for constructing complex heterocyclic systems, including the tetrahydropyran ring.

One notable strategy is the palladium-catalyzed oxidative Heck redox-relay . nih.govacs.org This process can install stereogenic centers in positions remote from existing functionalities in acyclic alkenol systems with high stereoselectivity. acs.org The reaction typically involves the stereoselective formation of a new carbon-carbon bond, after which the palladium catalyst "walks" along the alkyl chain via a series of β-hydride elimination and migratory insertion steps. nih.gov This cascade terminates in a cyclization event to form the heterocyclic ring. This advanced methodology allows for the construction of challenging architectures like 2,6-trans-substituted C-aryl-tetrahydropyrans. nih.govacs.org

Another approach involves palladium-catalyzed [4+2] cycloaddition reactions, which serve as an atom-economical route to construct six-membered heterocycles with high stereospecificity. researchgate.net Furthermore, cascade reactions involving a Heck-type cyclization followed by a C-O bond formation have been developed, demonstrating the power of palladium catalysis in building complex structures in a single pot. uchicago.edu

Etherification Strategies for Phenoxy Linkage Formation

Once the 4-hydroxytetrahydropyran precursor is obtained, the subsequent key step is the formation of the ether linkage with the 4-ethynylphenol moiety. Several reliable methods are available for this transformation.

The Mitsunobu reaction is a versatile and widely used method for forming C-O bonds, particularly for the synthesis of esters and ethers. organic-chemistry.orgmissouri.edu The reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile of moderate acidity (pKa < 13), such as a phenol (B47542), under mild, neutral conditions. wikipedia.org

The core reagents are a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. organic-chemistry.orgmissouri.edu The phenoxide then displaces this activated group via an SN2 mechanism. byjus.com A key feature of the Mitsunobu reaction is the clean inversion of configuration at the alcohol's stereocenter, which is a powerful tool in stereocontrolled synthesis. missouri.edu

| Reagent | Role in Reaction | Common Examples |

| Phosphine | Oxygen activator | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Redox component | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Phenolic component | 4-Ethynylphenol or a protected variant |

| Substrate | Alcoholic component | 4-Hydroxytetrahydropyran |

The Ullmann condensation, a classic copper-promoted reaction, is a cornerstone of aryl ether synthesis. wikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol at high temperatures, often using stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of milder, catalytic Ullmann-type reactions. organic-chemistry.org These methods employ soluble copper(I) catalysts, often in the presence of a ligand, allowing the reaction to proceed under significantly lower temperatures (e.g., 80–110 °C). nih.govacs.org The reaction typically couples an aryl halide (iodides and bromides being more reactive than chlorides) with a phenoxide. wikipedia.orgthieme-connect.com This approach is well-suited for synthesizing this compound by coupling 4-hydroxytetrahydropyran with a halogenated ethynylbenzene derivative in the presence of a base and a copper catalyst. The choice of solvent, base (e.g., Cs₂CO₃, K₂CO₃), and ligand can greatly influence the reaction's efficiency. nih.govacs.org

Introduction of the Ethynyl Group via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct C-C bonds. kaust.edu.sa For the synthesis of aryl alkynes like this compound, the Sonogashira coupling is the most prominent and widely utilized method. wikipedia.org

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org In the context of synthesizing this compound, this involves the reaction of a precursor like 4-(4-halophenoxy)-tetrahydropyran with a protected or gaseous acetylene (B1199291) source. The reaction is typically co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org

The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. hes-so.ch The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. hes-so.ch

A common approach involves using trimethylsilylacetylene (B32187) (TMSA) as the alkyne source, followed by a deprotection step to reveal the terminal alkyne. The choice of aryl halide is crucial, with reactivity generally following the order I > Br > Cl. bohrium.com

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Role |

|---|---|---|

| Aryl Halide | 4-(4-Iodophenoxy)-tetrahydropyran | Substrate |

| Alkyne | Trimethylsilylacetylene (TMSA) | Ethynyl source |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, facilitates acetylide formation hes-so.ch |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) | Scavenges HX, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Reaction medium |

| Temperature | Room Temperature to 60 °C | Affects reaction rate |

Following the coupling reaction, the trimethylsilyl (TMS) protecting group is readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source to yield the target compound, this compound.

An alternative to direct cross-coupling is a two-step homologation sequence known as the Corey-Fuchs reaction. tcichemicals.com This method transforms an aldehyde into a terminal alkyne, effectively adding one carbon atom. wikipedia.org For the synthesis of this compound, the required precursor is 4-((tetrahydropyran-4-yl)oxy)benzaldehyde.

The first step of the Corey-Fuchs reaction involves the conversion of the aldehyde to a 1,1-dibromoalkene. jk-sci.com This is achieved by reacting the aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com The use of zinc dust can reduce the required amount of triphenylphosphine, which simplifies purification. jk-sci.com

Step 1: Dibromo-olefination

Reactants: 4-((tetrahydropyran-4-yl)oxy)benzaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)

Product: 4-(4-(2,2-Dibromovinyl)phenoxy)-tetrahydropyran

The second step involves treating the intermediate 1,1-dibromoalkene with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C). beilstein-journals.org The first equivalent of base induces elimination of HBr to form a bromoalkyne, while the second equivalent performs a lithium-halogen exchange, which is followed by elimination to form a lithium acetylide intermediate. wikipedia.org Quenching this intermediate with water yields the desired terminal alkyne. alfa-chemistry.com

Step 2: Elimination to Alkyne

Reactant: 4-(4-(2,2-Dibromovinyl)phenoxy)-tetrahydropyran

Reagent: n-Butyllithium (n-BuLi)

Product: this compound

While robust, this method requires stoichiometric use of strong organometallic reagents and cryogenic temperatures, which can be limitations for certain applications. beilstein-journals.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and costs.

For the Sonogashira coupling , several parameters can be fine-tuned:

Catalyst System: The choice of palladium source and ligand can significantly impact efficiency. While traditional catalysts like Pd(PPh₃)₄ are effective, more modern catalyst systems employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and stability. bohrium.comnih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which is a common issue. kaust.edu.sanih.gov

Base: The choice and amount of base are crucial. While amines like triethylamine are common, inorganic bases such as Cs₂CO₃ or K₂CO₃ have been successfully used, particularly in copper-free systems. nih.gov The base must be strong enough to deprotonate the alkyne but not so strong as to cause undesired side reactions.

Solvent: The polarity of the solvent can influence catalyst solubility and reaction rates. Solvents like DMF, DMSO, and NMP have been shown to be effective, sometimes outperforming traditional choices like THF or toluene, especially for less reactive aryl halides. scielo.org.mx

Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (40-80 °C) can accelerate the reaction, especially for aryl bromides or chlorides. However, higher temperatures can also lead to catalyst decomposition and byproduct formation.

Table 2: Example of Parameter Optimization for a Sonogashira Coupling

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2), CuI (4) | Et₃N (2.2) | THF | 25 | 75 |

| 2 | Pd(PPh₃)₄ (2), CuI (4) | Et₃N (2.2) | THF | 50 | 88 |

| 3 | PdCl₂(dppf) (1), No CuI | Cs₂CO₃ (2.0) | DMF | 80 | 92 |

For the Corey-Fuchs reaction , optimization focuses on improving the handling and efficiency of the two steps. In the first step, adjusting the stoichiometry of PPh₃ and CBr₄ is key to ensuring complete conversion of the aldehyde without excessive reagent use. In the second step, the rate of addition and precise control of temperature during the treatment with n-BuLi are critical to prevent side reactions and ensure high yields of the terminal alkyne. Recent modifications have explored alternative, milder bases to replace n-BuLi, such as Cs₂CO₃ at elevated temperatures, to improve the functional group tolerance of the reaction. beilstein-journals.org

Scalability Considerations for Preparative Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed.

For the Sonogashira coupling , key considerations include:

Catalyst Cost and Removal: Palladium is an expensive precious metal. On a large scale, minimizing catalyst loading is economically crucial. kaust.edu.sa Furthermore, residual palladium and copper in the final product are often unacceptable, especially for materials with electronic or biological applications. Efficient removal of metal residues through filtration with specialized scavengers (e.g., activated carbon or silica-based metal scavengers) or by using heterogeneous catalysts that can be easily filtered off is essential. silicycle.com

Heat Transfer and Safety: Cross-coupling reactions can be exothermic. On a large scale, efficient heat management is vital to maintain a consistent reaction temperature and prevent thermal runaways.

Reagent Handling: The use of gaseous acetylene is not practical on a large scale. Alternative, safer alkyne sources such as TMSA or calcium carbide are preferred. The use of large volumes of amine bases and organic solvents also presents safety and environmental challenges, prompting research into greener solvents like 2-MeTHF or even aqueous conditions. nih.gov Continuous-flow reactors are increasingly being explored for scaling up Sonogashira reactions, offering better control over reaction parameters and improved safety. acs.org

For the Corey-Fuchs reaction , scalability challenges are significant:

Stoichiometric Reagents: The reaction is not catalytic and generates large amounts of triphenylphosphine oxide as a byproduct, which can complicate purification on a large scale. alfa-chemistry.com

Cryogenic Conditions: The requirement for very low temperatures (-78 °C) for the n-BuLi step is energy-intensive and difficult to manage in large reactors.

Handling of Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and requires specialized handling procedures, posing significant safety risks on a preparative scale.

Due to these factors, the Sonogashira coupling, particularly with optimized, low-loading catalyst systems, is generally considered more amenable to large-scale synthesis of this compound compared to the Corey-Fuchs reaction.

Chemical Reactivity and Derivatization Pathways of 4 4 Ethynylphenoxy Tetrahydropyran

Reactivity of the Terminal Alkyne

The ethynyl (B1212043) group is a highly versatile functional group in organic synthesis, prized for its ability to participate in a wide array of transformations. Its linear geometry and the high s-character of its C-H bond impart unique reactivity. For 4-(4-ethynylphenoxy)-tetrahydropyran, this terminal alkyne is the primary site for molecular elaboration, enabling its use in click chemistry, polymerization, and the synthesis of more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and stereospecificity. This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is a stable, aromatic linker that can mimic the properties of an amide bond. nih.gov

While specific studies on this compound are not prevalent, the reactivity of the terminal alkyne is well-established through analogous compounds. The reaction is typically performed in various solvents, including water, often using a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govresearchgate.net This methodology is widely applied in bioconjugation, drug discovery, and materials science. nih.govresearchgate.netchalmers.se The reaction's robustness and compatibility with numerous functional groups suggest that this compound would be an excellent substrate for CuAAC reactions.

Table 1: Representative Conditions for CuAAC with Aryl Alkynes

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | >95% |

| 4-Ethynylphenol (B7805692) | 1-Azidohexane | CuI | THF | 98% |

| 4β-Azido-podophyllotoxin | Various dipropargyl linkers | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 85-92% nih.gov |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. researchgate.net This transformation is typically catalyzed by ruthenium complexes such as [CpRuCl] compounds (e.g., CpRuCl(PPh₃)₂ or [Cp*RuCl]₄). chalmers.sersc.org A significant advantage of RuAAC is its broader substrate scope, which includes not only terminal but also internal alkynes, allowing for the synthesis of fully substituted triazoles. researchgate.net

The mechanism is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. chalmers.se The reaction conditions often require elevated temperatures or microwave irradiation to achieve high yields. researchgate.net Given this established reactivity, this compound is an anticipated substrate for RuAAC, enabling the regioselective synthesis of 1,5-triazole-linked structures.

Table 2: Examples of RuAAC Reactions with Terminal Alkynes

| Alkyne Substrate | Azide Partner | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CpRuCl(PPh₃)₂ | Benzene | 80 °C, 8h | 86% |

| 1-Octyne | Benzyl Azide | [CpRuCl]₄ | DMF | 110 °C, MW, 10 min | 94% researchgate.net |

| Phenylacetylene | 1-Azidohexane | CpRuCl(COD) | 1,2-DCE | rt | >95% chalmers.se |

Oxidative Coupling Reactions (Glaser, Eglinton) for Diyne Formation

The oxidative homocoupling of terminal alkynes, known as the Glaser coupling or its variations like the Eglinton and Hay couplings, is a fundamental method for synthesizing symmetric 1,3-diynes (also known as butadiynes). researchgate.net These reactions are crucial for creating conjugated carbon frameworks used in materials science, supramolecular chemistry, and the synthesis of natural products. researchgate.net

The general transformation involves the oxidation of a copper(I) acetylide intermediate, which then dimerizes.

Glaser Coupling: Typically uses a Cu(I) salt (e.g., CuCl) with an oxidant like O₂ in the presence of a base such as ammonia (B1221849) or pyridine.

Eglinton Coupling: Employs a stoichiometric amount of a Cu(II) salt, such as copper(II) acetate, in a solvent like pyridine, which acts as both the solvent and the base.

Hay Coupling: A catalytic variant that uses a Cu(I) salt with a chelating ligand like TMEDA (tetramethylethylenediamine) and O₂ as the oxidant. researchgate.net

The terminal alkyne of this compound is a suitable substrate for these reactions, which would lead to the formation of a symmetric dimer, 1,4-bis(4-(tetrahydro-2H-pyran-4-yloxy)phenyl)buta-1,3-diyne. Studies on structurally related compounds, such as 4-ethynyl[2.2]paracyclophane, have demonstrated the feasibility of this dimerization, although the formation of diastereomeric products can occur if chiral centers are present. wikipedia.org

Table 3: Conditions for Oxidative Coupling of Terminal Alkynes

| Reaction Type | Catalyst/Reagent | Oxidant | Base/Solvent | Typical Substrate |

|---|---|---|---|---|

| Glaser Coupling | CuCl (catalytic) | O₂ (air) | Pyridine or Ammonia | Phenylacetylene |

| Eglinton Reaction | Cu(OAc)₂ (stoichiometric) | - | Pyridine | Terminal Alkynes |

Hydration and Hydroamination Reactions for Ketone/Imine Derivatives

The terminal alkyne of this compound can be converted into carbonyl compounds or their nitrogen analogues through hydration and hydroamination reactions.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts or, more commonly in modern synthesis, gold or platinum catalysts, follows Markovnikov's rule. This process initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction would yield 1-(4-(tetrahydro-2H-pyran-4-yloxy)phenyl)ethan-1-one.

Hydroamination: The analogous addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, titanium, ruthenium) and produces imines or enamines, which can be subsequently hydrolyzed to ketones or reduced to amines.

C-H Activation and Functionalization Adjacent to the Alkyne

The sp-hybridized C-H bond of a terminal alkyne is relatively acidic (pKa ≈ 25) and can be deprotonated by a strong base to form an acetylide anion. This nucleophilic species can then react with various electrophiles. A more direct approach involves transition-metal-catalyzed C-H activation, which avoids the need for stoichiometric strong bases. Reactions like the Sonogashira coupling, where a terminal alkyne couples with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, are prime examples of this reactivity. This pathway allows for the direct extension of the carbon chain at the alkyne terminus.

Reactions Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) moiety in this compound is connected to the phenolic oxygen, forming a tetrahydropyranyl ether. More specifically, this linkage is an acetal (B89532), which defines its chemical stability and reactivity. THP ethers are widely used as protecting groups for alcohols in organic synthesis precisely because of their distinct reactivity profile. organic-chemistry.orgyoutube.com

The THP group is notably stable under a wide range of non-acidic conditions, including exposure to:

Strongly basic conditions (e.g., NaOH, organometallics like Grignard reagents). youtube.com

Reducing agents (e.g., LiAlH₄, NaBH₄).

Oxidizing agents (e.g., PCC, Swern oxidation).

Acylating and alkylating reagents. youtube.com

However, the acetal linkage is highly susceptible to cleavage under acidic conditions. The deprotection is typically achieved with mild aqueous acid, which hydrolyzes the acetal to regenerate the parent phenol (B47542) (4-ethynylphenol) and 5-hydroxypentanal (B1214607). organic-chemistry.org This acid-lability means that any reactions performed on the alkyne portion of the molecule must be conducted under neutral or basic conditions to preserve the integrity of the THP group.

Table 4: Stability of the Tetrahydropyranyl (THP) Ether Linkage

| Reagent/Condition | Stability of THP Ether | Outcome |

|---|---|---|

| Aqueous HCl, H₂SO₄, or Acetic Acid | Labile | Cleavage to phenol and 5-hydroxypentanal organic-chemistry.org |

| NaOH, KOH, NaH | Stable | No reaction |

| Grignard Reagents (R-MgBr) | Stable | No reaction |

| LiAlH₄, NaBH₄ | Stable | No reaction |

| PCC, KMnO₄, CrO₃ | Stable | No reaction (unless other functional groups are present) |

Regioselective Functionalization of the Tetrahydropyran Ring (e.g., nucleophilic attack)

The tetrahydropyran (THP) ring, while generally stable, can undergo regioselective functionalization under specific conditions. Nucleophilic attack on the THP ring itself is not a common reaction pathway unless the ring is activated, for instance, by conversion of the ether oxygen into a good leaving group. A more prevalent mode of functionalization for ethers like tetrahydropyran is the electrophotocatalytic C-H functionalization. nih.gov This method allows for the coupling of ethers with various partners at the α-position to the oxygen atom with high regioselectivity. nih.gov The regioselectivity is often governed by steric factors, favoring the less-hindered C-H bond. nih.gov

In the context of this compound, direct nucleophilic attack on the THP ring is unlikely without prior activation. However, radical-based C-H functionalization presents a viable pathway for derivatization.

| Reaction Type | Reagents/Conditions | Regioselectivity | Product Type |

| Electrophotocatalytic C-H Functionalization | Trisaminocyclopropenium (TAC) ion catalyst, visible light | High for the less-hindered α-position | Coupled products with isoquinolines, alkenes, alkynes, etc. nih.gov |

| Nucleophilic Ring Opening | Strong acid activation | Attack at C2 or C6 | Dihydroxyalkyl derivatives |

Ring-Opening Polymerization of Related Analogs (focus on mechanistic aspects)

The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: A proton or other electrophile attacks the oxygen atom of the tetrahydropyran ring, forming a tertiary oxonium ion. This is followed by the nucleophilic attack of a monomer, leading to the ring opening and the formation of a carbocationic active center. nih.govresearchgate.net

Propagation: The active center, an oxonium ion, is then attacked by the oxygen of another monomer molecule in a nucleophilic substitution reaction. nih.govresearchgate.net This process repeats, leading to the growth of the polymer chain.

Termination: The polymerization can be terminated by various processes, such as reaction with a nucleophile or chain transfer to a monomer or solvent.

The presence of the bulky 4-ethynylphenoxy substituent on the tetrahydropyran ring would likely influence the kinetics and thermodynamics of the polymerization compared to unsubstituted THF.

Reactivity of the Phenoxy Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., halogenation, nitration)

The phenoxy moiety in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The ether oxygen is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The ethynyl group is a deactivating group, which can influence the regioselectivity of the substitution.

Halogenation: The reaction of the compound with halogens like bromine or chlorine, typically in the presence of a Lewis acid catalyst, is expected to yield ortho- and para-substituted products relative to the ether linkage. rsc.org The terminal alkyne can also react with halogens, so chemoselectivity would be a key consideration. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, would also be directed to the ortho and para positions. youtube.com The reaction conditions would need to be carefully controlled to avoid side reactions involving the ethynyl group, which can also undergo nitration and subsequent cyclization under certain conditions. researchgate.net

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-ethynylphenoxy)-tetrahydropyran |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Ethynyl-2-nitrophenoxy)-tetrahydropyran |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The ether oxygen of the phenoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups exclusively at the position ortho to the ether linkage. nih.gov

This strategy offers a high degree of regiocontrol that is often complementary to traditional electrophilic aromatic substitution. The terminal alkyne has an acidic proton that would also react with the organolithium reagent, so a protection strategy or the use of excess base would be necessary.

Multi-Component Reactions Incorporating the Compound as a Building Block

The terminal alkyne functionality in this compound makes it a valuable building block in multi-component reactions (MCRs). researchgate.netnih.govorganic-chemistry.org MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. organic-chemistry.org

Alkynes are common participants in a variety of MCRs, including:

A³ coupling (Aldehyde-Alkyne-Amine): This reaction would allow the coupling of this compound with an aldehyde and a secondary amine to form propargylamines.

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide to form a 1,2,3-triazole. This is a highly efficient and versatile reaction. rsc.org

Synthesis of Heterocycles: Alkynes are key components in the synthesis of a wide array of heterocyclic compounds through MCRs. rsc.org

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of three distinct functional groups (tetrahydropyran ether, phenoxy ether, and terminal alkyne) in this compound presents challenges and opportunities in terms of chemo- and regioselectivity. nih.govyoutube.com

Chemoselectivity: In reactions involving multiple electrophiles or nucleophiles, the relative reactivity of the functional groups will determine the outcome. For instance, in the presence of a strong base, the acidic proton of the terminal alkyne will be deprotonated preferentially over C-H bonds of the aromatic or THP rings. In electrophilic additions, the alkyne and the activated aromatic ring will compete. nih.gov

Regioselectivity: The regioselectivity of reactions on the aromatic ring will be influenced by the directing effects of both the ether and the ethynyl substituents. Similarly, any functionalization of the THP ring would likely occur at the α-positions to the ether oxygen.

By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group over the others, enabling the use of this compound as a versatile scaffold for the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "4-(4-Ethynylphenoxy)-tetrahydropyran" in solution. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of stereochemistry and the study of conformational dynamics.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of "this compound" and for determining its three-dimensional structure in solution.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the tetrahydropyran (B127337) (THP) ring, COSY correlations would be expected between the protons on adjacent carbons (e.g., H-2 and H-3, H-3 and H-4, etc.). This helps to trace the connectivity within the aliphatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the THP ring. For instance, NOE correlations between axial and equatorial protons on the same and adjacent carbons can help to establish the chair conformation of the ring and the orientation of the phenoxy substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting the different fragments of the molecule. For example, HMBC correlations would be observed between the proton at C-4 of the THP ring and the carbons of the phenoxy group, as well as between the ethynyl (B1212043) proton and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound interactive_table

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Ethynyl-H | ~3.0 | - | C-4' of phenoxy, C≡C |

| C≡CH | - | ~83 | Ethynyl-H, H-3'/5' of phenoxy |

| C≡C H | - | ~77 | Ethynyl-H, H-3'/5' of phenoxy |

| Phenoxy C-1' | - | ~158 | H-2'/6', H-4 of THP |

| Phenoxy C-2'/6' | ~6.9 | ~115 | H-3'/5' |

| Phenoxy C-3'/5' | ~7.4 | ~134 | H-2'/6', Ethynyl-H |

| Phenoxy C-4' | - | ~116 | H-3'/5', Ethynyl-H |

| THP C-4 | ~4.5 | ~70 | H-3/5 of THP, H-2'/6' of phenoxy |

| THP C-3/5 | ~1.8 (ax), ~2.0 (eq) | ~34 | H-2/6, H-4 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of "this compound" in the solid state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can distinguish between different crystalline polymorphs and amorphous forms. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra, revealing details about the local environment of the carbon atoms in the crystal lattice. This can be used to study intermolecular interactions and packing arrangements.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in "this compound" by probing their characteristic vibrational modes.

FT-IR Spectroscopy: In an FT-IR spectrum, the terminal alkyne would show a sharp, weak absorption band for the ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretching vibration in the range of 2100-2140 cm⁻¹. The aromatic ring would exhibit C=C stretching vibrations between 1400 and 1600 cm⁻¹. The C-O-C ether linkage of the tetrahydropyran and the phenoxy group would produce strong C-O stretching bands in the region of 1050-1250 cm⁻¹. The aliphatic C-H bonds of the THP ring would show stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. The C≡C triple bond, being relatively non-polar, would give a strong signal in the Raman spectrum, making it a useful diagnostic peak.

Table 2: Characteristic Vibrational Frequencies for this compound interactive_table

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ethynyl (≡C-H) | C-H Stretch | ~3300 | Sharp, Weak (IR) |

| Alkyne (C≡C) | C≡C Stretch | 2100-2140 | Weak (IR), Strong (Raman) |

| Aromatic (C=C) | C=C Stretch | 1400-1600 | Medium to Strong |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ether (C-O-C) | Symmetric C-O-C Stretch | ~1050 | Strong |

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation (e.g., ESI-MS/MS for reaction intermediates, HRMS)

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of "this compound" and for studying its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. In tandem MS (MS/MS), this parent ion is fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides valuable structural information. For "this compound," characteristic fragmentation would likely involve cleavage of the ether bond and fragmentation of the tetrahydropyran ring. This technique is also invaluable for identifying potential reaction intermediates in mechanistic studies.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties in Solution and Sensing Applications

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of "this compound." The phenoxy and ethynyl groups constitute the primary chromophore in the molecule.

UV-Vis Spectroscopy: The aromatic system is expected to exhibit characteristic π-π* transitions in the ultraviolet region. The absorption maxima (λ_max) would be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum, quantum yield, and lifetime are important photophysical parameters. The presence of the ethynyl group can influence the electronic properties of the phenoxy ring and may lead to interesting fluorescence behavior, which could be exploited in the development of chemical sensors.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymerization Kinetics Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques that provide critical insights into the polymerization kinetics and thermal stability of monomers such as this compound. These methods are instrumental in determining the processing parameters and predicting the performance of the resulting polymer at elevated temperatures.

Differential Scanning Calorimetry is employed to investigate the curing behavior of the this compound monomer. By monitoring the heat flow to or from the sample as a function of temperature, DSC can detect the exothermic heat of polymerization. A typical non-isothermal DSC scan reveals a distinct exothermic peak, which corresponds to the thermal curing of the ethynyl group. The onset temperature of this exotherm indicates the initiation of the polymerization reaction, while the peak temperature signifies the point of maximum reaction rate. The total enthalpy of the exotherm (ΔH) is directly proportional to the extent of the reaction and provides a measure of the heat of polymerization. Such data is crucial for designing appropriate curing cycles for the monomer.

Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to study the polymerization kinetics in detail. By measuring the heat flow as a function of time, the rate of conversion can be determined. Kinetic parameters, such as the activation energy (Ea) and the reaction order (n), can be calculated using various kinetic models, providing a deeper understanding of the reaction mechanism.

The following interactive table presents typical data that could be obtained from non-isothermal DSC analysis of an ethynyl-terminated monomer like this compound at different heating rates.

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Polymerization (J/g) |

| 5 | 180 | 220 | 450 |

| 10 | 195 | 235 | 455 |

| 15 | 205 | 245 | 460 |

| 20 | 215 | 255 | 462 |

Thermogravimetric Analysis is utilized to assess the thermal stability of the cured poly(this compound). In a typical TGA experiment, the mass of the sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve provides information about the decomposition temperatures and the amount of residual char at high temperatures. The temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss) is often used as a measure of the onset of thermal degradation. A high decomposition temperature and a high char yield are indicative of a thermally stable polymer. The presence of the aromatic and ethynyl moieties in the polymer structure is expected to contribute to high thermal stability and significant char formation.

The data in the interactive table below illustrates the kind of results that would be expected from a TGA analysis of the cured polymer in a nitrogen atmosphere.

| Polymer Sample | Onset Decomposition Temp. (Td5, °C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 800 °C (%) |

| Poly(this compound) | 410 | 480 | 65 |

Computational and Theoretical Investigations of 4 4 Ethynylphenoxy Tetrahydropyran

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-ethynylphenoxy)-tetrahydropyran at the atomic level. These methods solve approximations of the Schrödinger equation to yield information about the molecule's energy, electron distribution, and preferred spatial arrangement.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govnih.govnih.gov DFT calculations can be employed to determine the ground-state properties of this compound, such as its optimized molecular geometry and electronic structure. By using a functional like B3LYP in conjunction with a basis set such as 6-311G+(d,p), one can obtain a detailed picture of bond lengths, bond angles, and dihedral angles. nih.gov

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. The energy difference between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, Mulliken atomic charges can be computed to understand the charge distribution across the molecule. epstem.net

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -728.987 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.56 |

| Dipole Moment (Debye) | 2.15 |

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular properties. These high-level calculations are particularly valuable for benchmarking the results obtained from more cost-effective DFT methods and for investigating systems where electron correlation plays a crucial role.

Conformational Analysis of the Tetrahydropyran (B127337) Ring and Rotational Barriers

The flexibility of the tetrahydropyran ring and the rotation around the C-O-C ether linkage give rise to various possible conformations for this compound. acs.orgcwu.edu Computational methods are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. For a monosubstituted tetrahydropyran, the substituent can be in either an axial or equatorial position. acs.org Computational analysis can determine the relative energies of these two conformers.

Furthermore, the rotation around the bond connecting the phenoxy group to the tetrahydropyran ring is subject to a rotational barrier. researchgate.netnih.govbiomedres.usrsc.org By systematically rotating this dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed, revealing the most stable rotational isomers and the energy required to interconvert between them.

Table 2: Hypothetical Conformational and Rotational Energy Analysis of this compound

| Conformer/Rotation | Relative Energy (kcal/mol) |

|---|---|

| Equatorial Chair | 0.00 |

| Axial Chair | 2.50 |

| Rotational Barrier (C-O-C) | 5.80 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govdiva-portal.orglibretexts.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.netresearchgate.net These theoretical predictions can aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. diva-portal.orgrsc.orgnih.gov These calculations help in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic C≡C-H stretch of the ethynyl (B1212043) group and the C-O stretches of the ether linkages. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.netchalmers.senih.govresearchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted, providing insight into the electronic structure and chromophores within the molecule. The π-conjugated system of the ethynylphenoxy group is expected to give rise to characteristic π → π* transitions. youtube.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C≡C-H | ~83 ppm |

| ¹H NMR | C≡C-H | ~3.1 ppm |

| IR | ν(C≡C-H) | ~3300 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~245 nm |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.govnih.govmdpi.comrsc.orgmdpi.com By mapping out the potential energy surface of a reaction, intermediates and transition states can be identified, and the feasibility of different reaction pathways can be assessed.

To elucidate a reaction mechanism, a crucial step is the location of the transition state (TS) structure, which corresponds to the maximum energy point along the reaction coordinate. Various algorithms are available for searching for transition states. Once the geometries of the reactants, intermediates, transition states, and products are optimized, their energies can be calculated to construct a reaction energy profile.

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | 25.3 |

| Intermediate | -5.2 |

| Products | -15.8 |

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The chemical reactivity of this compound can be significantly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to model these interactions through implicit and explicit solvation models, each providing a different level of detail and computational cost. arxiv.org

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. preprints.orgpreprints.org This approach is computationally efficient and is often used to obtain a general understanding of how the solvent's polarity affects the electronic structure and reactivity of the solute. preprints.orgpreprints.org For instance, the Polarizable Continuum Model (PCM) is a widely used implicit model that can predict changes in the activation energies of reactions involving the ethynyl group of this compound in different solvents. preprints.org As the polarity of the solvent increases, a noticeable shift in the absorption spectrum of a molecule can be observed, indicating the influence of the solvent on its electronic behavior. mdpi.com

Explicit solvation models, on the other hand, involve the individual representation of solvent molecules around the solute. arxiv.org This method is computationally more demanding but offers a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. preprints.org For a molecule like this compound, explicit models can be crucial for understanding how protic solvents might interact with the oxygen atom of the tetrahydropyran ring or the triple bond of the ethynyl group, thereby influencing its reactivity. arxiv.org Hybrid models that combine both implicit and explicit approaches are also employed to balance accuracy and computational feasibility. nih.gov

To illustrate the potential impact of different solvents on the reactivity of this compound, a hypothetical study might generate data on reaction barrier energies for a characteristic reaction, such as an addition to the ethynyl group.

Table 1: Hypothetical Reaction Barrier Energies for an Addition Reaction to this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Model | Calculated Barrier Energy (kcal/mol) |

| Hexane | 1.88 | Implicit (PCM) | 25.4 |

| Dichloromethane | 8.93 | Implicit (PCM) | 23.1 |

| Acetone | 20.7 | Implicit (PCM) | 21.5 |

| Water | 80.1 | Explicit (TIP3P) | 19.8 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Self-Assembly Processes

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound in solution. northwestern.edu By simulating the movement of every atom in the system over time, MD can reveal crucial information about conformational changes, solute-solvent interactions, and the potential for self-assembly. nih.gov These simulations are particularly valuable for understanding how the molecule behaves in a more realistic, dynamic environment, which is often a closer approximation of experimental conditions. researchgate.net

For this compound, MD simulations can be used to explore the flexibility of the molecule, particularly the rotational freedom around the ether linkage. This can help in understanding the preferred conformations of the molecule in different solvents and how these conformations might influence its reactivity or ability to interact with other molecules.

Furthermore, MD simulations are instrumental in investigating the potential for self-assembly. Given its aromatic and aliphatic components, this compound could exhibit amphiphilic behavior under certain conditions, leading to the formation of aggregates or other supramolecular structures. MD simulations can predict the likelihood of such processes by calculating the potential of mean force between multiple molecules of the compound in a simulated solvent box.

A hypothetical MD study might analyze the radial distribution function (RDF) to understand the solvation shell structure around specific atoms of this compound in a particular solvent, such as water.

Table 2: Hypothetical Radial Distribution Function Peak Distances for Water around Key Atoms of this compound

| Atom/Group on this compound | First Solvation Shell Peak (Å) | Second Solvation Shell Peak (Å) |

| Ethynyl Hydrogen | 2.1 | 4.3 |

| Ether Oxygen | 2.8 | 5.1 |

| Phenyl Ring Center | 3.5 | 6.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (focused on theoretical insights and molecular design principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of this compound, QSAR can be a powerful tool for designing new derivatives with enhanced properties, such as increased efficacy as a drug candidate or improved performance as a material component. nih.govmdpi.com

The process of QSAR modeling involves calculating a set of molecular descriptors for a series of derivatives of this compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net A statistical model is then developed to correlate these descriptors with a measured activity.

The insights gained from a QSAR model can guide the rational design of new derivatives. For example, if the model indicates that a more electron-withdrawing substituent on the phenyl ring leads to higher activity, medicinal chemists can synthesize new compounds with this feature. This approach accelerates the drug discovery or materials development process by prioritizing the synthesis of compounds with a higher probability of success.

A hypothetical QSAR study on a series of derivatives of this compound might identify key molecular descriptors that correlate with a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme.

Table 3: Hypothetical QSAR Model for Derivatives of this compound

| Molecular Descriptor | Coefficient in QSAR Equation | p-value | Interpretation |

| LogP (Hydrophobicity) | +0.54 | <0.01 | Increased hydrophobicity correlates with higher activity. |

| Dipole Moment | -0.21 | 0.03 | A lower dipole moment is favorable for activity. |

| HOMO Energy | -1.12 | <0.01 | A lower HOMO energy enhances activity. |

| Molecular Volume | +0.08 | 0.15 | Steric bulk is not a significant factor. |

Applications in Materials Science and Supramolecular Chemistry

Polymer and Copolymer Synthesis utilizing the Ethynyl (B1212043) Moiety

The terminal alkyne group of 4-(4-Ethynylphenoxy)-tetrahydropyran serves as a highly versatile functional handle for a variety of polymerization reactions. This reactivity is central to its use in creating polymers with complex topologies and specific functionalities.

Synthesis of Linear and Branched Polymers via Click Chemistry and Other Polymerization Methods

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for incorporating this compound into polymers. This reaction's high efficiency and specificity enable the synthesis of well-defined linear and branched polymers. For instance, in the synthesis of linear polymers, this compound can be reacted with bifunctional azide-containing monomers in a step-growth polymerization fashion. The resulting polymers feature 1,2,3-triazole linkages, which are known for their stability and ability to participate in hydrogen bonding.

The synthesis of branched polymers can be achieved by using multifunctional azide-containing core molecules. By reacting these cores with an excess of this compound, star-shaped polymers can be readily prepared. The tetrahydropyran (B127337) group in these structures provides increased solubility and can influence the polymer's thermal properties.

Beyond click chemistry, the ethynyl group can also participate in other polymerization reactions, such as Sonogashira coupling, to form carbon-rich polymers.

Incorporation into Conjugated Polymers for Optoelectronic and Electronic Applications

The ethynylphenyl moiety of this compound can be integrated into the backbone of conjugated polymers. These materials are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The introduction of the ethynyl group can influence the electronic properties of the resulting polymer by extending the π-conjugation.

The bulky tetrahydropyran group plays a crucial role in these applications. By introducing steric hindrance, it can disrupt intermolecular packing and aggregation of the polymer chains. This can lead to improved solubility in common organic solvents, which is essential for solution-based processing of thin films for electronic devices. Furthermore, the prevention of strong π-π stacking can influence the photophysical properties of the polymer, potentially leading to higher fluorescence quantum yields in the solid state.

Fabrication of Polymer Networks, Hydrogels, and Resins

The bifunctional nature of this compound, with its reactive alkyne, makes it an excellent cross-linking agent for the fabrication of polymer networks. When combined with multifunctional azide-containing polymers or oligomers, it can form highly cross-linked materials through CuAAC reactions. The density of cross-linking and, consequently, the mechanical and thermal properties of the resulting network can be controlled by the stoichiometry of the reactants.

In the context of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, this compound can be used to cross-link hydrophilic polymer backbones. The hydrophobic nature of the phenoxy-tetrahydropyran portion can introduce amphiphilic character to the hydrogel, potentially influencing its swelling behavior and its ability to encapsulate hydrophobic guest molecules.

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and defined geometry provided by the ethynylphenoxy group make this compound a candidate for the construction of crystalline porous materials like MOFs and COFs.

As a Ligand in MOF Synthesis for Specific Metal Coordination

While less common than carboxylate- or nitrogen-based ligands, the ethynyl group can participate in coordination with metal ions, particularly those that can form π-complexes with alkynes. In the synthesis of Metal-Organic Frameworks (MOFs), a derivative of this compound, functionalized with traditional coordinating groups like carboxylic acids or pyridyls, could be employed. In such a scenario, the ethynyl group might remain as a pendant functionality within the pores of the MOF, available for post-synthetic modification. The bulky tetrahydropyran group would act as a significant space-filler, influencing the porosity and channel dimensions of the resulting framework.

Dendrimer and Hyperbranched Polymer Architectures based on Multi-Functionalized Derivatives

The terminal alkyne group of this compound makes it a theoretical candidate for the synthesis of dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules are of significant interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups.

In principle, multi-functionalized derivatives of this compound could be synthesized to act as monomers in divergent or convergent dendrimer growth strategies. For instance, the phenoxy ring could be functionalized with additional reactive sites to create AB2 or AB3 type monomers, which are essential building blocks for hyperbranched polymers. The tetrahydropyran unit might impart specific solubility characteristics to the resulting polymers, potentially leading to novel processing capabilities. However, without experimental data, the feasibility and the specific properties of such polymers remain speculative.

Supramolecular Assembly and Self-Organization

The formation of complex, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The structural motifs present in this compound suggest its potential utility in this field.

Design of Molecular Recognition Systems and Host-Guest Interactions

The ether linkages and the oxygen atom within the tetrahydropyran ring could potentially participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and host-guest chemistry. While there are no specific studies involving this compound in this context, analogous systems often utilize such functionalities to create specific binding pockets for guest molecules. The rigid ethynylphenoxy unit could act as a structural scaffold, while the more flexible tetrahydropyran could provide a dynamic binding site.

Formation of Ordered Nanostructures and Thin Films

The interplay between the rigid aromatic part and the flexible aliphatic ring in this compound could, in theory, drive the self-assembly of this molecule into ordered nanostructures, such as thin films, liquid crystals, or organogels. The ethynyl group could further be utilized for post-assembly polymerization or cross-linking to stabilize these structures. The specific morphology of such assemblies would be highly dependent on factors like solvent, temperature, and substrate, but no experimental evidence is currently available.

Surface Functionalization and Hybrid Materials Development for Advanced Technologies

The reactive alkyne terminus of this compound makes it a prime candidate for the functionalization of surfaces and the creation of hybrid materials. Through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this molecule could be covalently attached to a wide variety of substrates, including nanoparticles, metal surfaces, and other polymers.

This surface modification could be used to tailor the surface properties of materials, for instance, to control wettability, adhesion, or biocompatibility. In the context of hybrid materials, this compound could serve as a linker molecule to bridge organic and inorganic components, potentially leading to materials with enhanced mechanical, thermal, or electronic properties.

Development of Advanced Functional Materials

The development of materials that can respond to external stimuli, self-heal, or act as sensors is a major focus of modern materials science. While no research has specifically demonstrated the use of this compound in these areas, its chemical structure suggests some theoretical possibilities.

For instance, the tetrahydropyran ring is known to be susceptible to acid-catalyzed ring-opening. This property could potentially be exploited to create stimuli-responsive materials where a change in pH triggers a change in the material's structure and properties.

In the area of self-healing polymers, the reversible nature of certain non-covalent interactions that could be facilitated by the molecule's functional groups might be explored. However, this remains a hypothetical application without supporting research.

Similarly, for molecular sensors, the ethynylphenoxy moiety could be designed to interact with specific analytes, leading to a detectable change in its optical or electronic properties. The tetrahydropyran group could influence the sensor's solubility and integration into a sensing device.

Applications in Chemical Biology and Bioorthogonal Chemistry

As a Bioorthogonal Handle for Biomacromolecule Labeling

There is no published research detailing the use of 4-(4-Ethynylphenoxy)-tetrahydropyran as a bioorthogonal handle for labeling biomacromolecules.

No studies have been found that utilize This compound in click chemistry reactions for the site-specific conjugation of proteins or nucleic acids.

There is no available data on the application of This compound in in vitro or ex vivo labeling strategies.

Scaffold for Combinatorial Library Synthesis and Chemical Diversity Generation

The use of This compound as a scaffold for the synthesis of combinatorial libraries to generate chemical diversity has not been reported in the scientific literature.

No Research Found on "this compound" in Stimuli-Responsive Systems and Controlled Release Architectures

A comprehensive review of available scientific literature reveals a lack of published research on the specific applications of the chemical compound This compound in the fields of stimuli-responsive systems and controlled release architectures. Despite targeted searches for its integration into these advanced materials, no detailed findings, data tables, or discussions pertaining to its chemical design principles or resulting material properties could be identified.

Therefore, it is not possible to provide an article on the "" with a focus on "Integration into Stimuli-Responsive Systems and Controlled Release Architectures" for this particular compound, as per the specified outline. The absence of research in this specific area prevents a scientifically accurate and informative discussion as requested.

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The integration of 4-(4-Ethynylphenoxy)-tetrahydropyran into continuous flow chemistry and automated synthesis platforms represents a significant leap towards rapid and efficient production of its derivatives. Flow chemistry, where reactions are run in continuous streams through reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch synthesis. nih.govnih.gov This technology is particularly advantageous for managing reactive intermediates and improving the safety and scalability of processes.

For a molecule like this compound, flow chemistry enables the high-throughput synthesis of compound libraries. nih.gov By systematically varying reaction partners that couple with the terminal alkyne, a vast array of derivatives can be generated in a short period. Automated platforms can integrate synthesis, purification, and analysis, accelerating the discovery of molecules with desired properties. nih.gov For instance, the deprotection of the alkyne and its subsequent participation in reactions like Sonogashira coupling or click chemistry can be streamlined into a continuous, multi-step process. acs.orgresearchgate.net This approach is not only efficient but also facilitates the rapid optimization of reaction conditions for novel transformations.

Table 1: Comparison of Batch vs. Flow Synthesis for Derivatization

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | More straightforward and predictable scaling |

| Safety | Higher risk with exothermic reactions or unstable intermediates | Enhanced safety due to small reaction volumes and superior heat transfer |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters, leading to higher selectivity |

| Throughput | Low to medium; sequential synthesis | High; suitable for library synthesis and rapid screening |

| Integration | Difficult to integrate with online purification/analysis | Easily integrated into automated platforms (e.g., SWIFT) nih.gov |

Development of Novel Catalytic Systems for Efficient and Selective Derivatization

The terminal alkyne of this compound is a gateway for derivatization, primarily through cross-coupling reactions like the Sonogashira coupling. nih.gov Research is actively focused on developing novel catalytic systems that enhance the efficiency, selectivity, and substrate scope of these transformations.

Recent advances include the development of heterogeneous copper-free palladium catalysts, such as palladium supported on zeolites ([Pd(NH3)4]–NaY), which are efficient, stable, and recyclable. lookchem.com These systems mitigate the issue of alkyne homocoupling (Glaser-type reactions), a common side reaction in traditional copper-co-catalyzed Sonogashira reactions. lookchem.com Furthermore, the use of innovative ligands, such as glycosyl triazoles or N,N'-donor bisindoles, with copper catalysts can also suppress homocoupling and improve reaction yields under milder conditions. nih.gov

The exploration of nanocatalysts, including copper nanoparticles (CuNPs) and bimetallic copper-palladium nanoparticles (Cu-PdNPs) supported on materials like Celite, is another promising frontier. mdpi.com These catalysts can exhibit high activity, sometimes allowing reactions to proceed at room temperature, and can be recovered and reused, aligning with green chemistry principles. mdpi.com The development of such systems is crucial for the selective functionalization of this compound, enabling the synthesis of complex molecules with high precision.

Table 2: Modern Catalytic Systems for Alkyne Derivatization

| Catalyst System | Key Advantages | Reaction Example |

|---|---|---|

| Heterogeneous [Pd(NH3)4]–NaY | Copper-free, stable, recyclable, prevents homocoupling. lookchem.com | Sonogashira Coupling |

| Cu(OTf)2 / Phosphate Ligand | Low copper loading, effective for aryl iodides. nih.gov | Sonogashira Coupling |

| Cu-PdNPs on Celite | High activity at room temperature, reusable. mdpi.com | Acyl Sonogashira Coupling |

| Pd(CH3CN)2Cl2 / cataCXium A | Copper-free and amine-free, operates in green solvents at room temperature. nih.gov | Sonogashira Coupling |

Exploration of Green Chemistry Principles in Synthesis and Application Protocols

The synthesis and application of this compound and its derivatives are increasingly being viewed through the lens of green chemistry. A key focus is on improving atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. monash.edu Synthetic strategies that combine pot, atom, and step economy (PASE) are being developed for the synthesis of the tetrahydropyran (B127337) ring itself, significantly "greening" the synthetic route compared to conventional methods. whiterose.ac.ukresearchgate.netrsc.org

The choice of solvent is another critical aspect. Traditional solvents like DMF can be toxic; therefore, research into greener alternatives is paramount. nih.gov Studies have shown that reactions involving terminal alkynes can be successfully performed in more environmentally benign solvents like water or under solvent-free conditions. nih.govnih.gov For instance, 4-Methyltetrahydropyran (4-MeTHP) is being investigated as a potential green solvent substitute for conventional ethers. nih.gov

Furthermore, the use of recyclable heterogeneous catalysts and energy-efficient reaction conditions (e.g., microwave-assisted or room-temperature reactions) contributes to more sustainable chemical processes. lookchem.commdpi.com The tetrahydropyranyl (THP) protecting group itself can be introduced and removed using mild, efficient, and environmentally benign methods, such as those employing zeolite catalysts. organic-chemistry.org

Advanced Applications in Molecular Devices, Nanotechnology, and Molecular Electronics

The unique structure of this compound makes it a compelling candidate for applications in materials science, particularly in molecular electronics and nanotechnology. The terminal alkyne functional group is an effective anchor for covalently bonding molecules to surfaces like gold and hydrogen-terminated silicon (Si-H). nih.gov This capability is fundamental for constructing single-molecule junctions and self-assembled monolayers (SAMs), which are the building blocks of molecular electronic devices.

Upon deprotection, the ethynylphenoxy moiety can act as a molecular wire or a component in charge storage devices. nih.gov The rigid structure of the aryl-alkyne unit facilitates electron transport, a desirable property for molecular electronics. Researchers are exploring how SAMs made from such molecules can be used to create functional devices, such as light-triggered capacitance switches on silicon surfaces. nih.gov

In nanotechnology, the ability to precisely functionalize surfaces with molecules like this compound opens avenues for creating patterned surfaces and complex molecular architectures. The alkyne group's reactivity in "click chemistry" allows for the straightforward attachment of other functional units, leading to multifunctional surfaces with tailored optical, electronic, or magnetic properties. nih.gov

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery in the chemical sciences. github.io These computational approaches can be synergistically applied to the design of novel derivatives of this compound and to predict their reaction outcomes.

Outlook on Translational Research and Potential Industrial Applications (excluding clinical aspects)

The translational potential of this compound and its derivatives extends into several industrial sectors, primarily in materials science. The alkyne functional group is a key building block in the synthesis of polymers and advanced materials. openaccesspub.org For example, alkynes can be polymerized to produce materials like polyacetylene, a conductive polymer with potential applications in electronic devices. openaccesspub.org

Derivatives of this compound could be incorporated into larger polymer structures to create thermoplastic elastomers or specialty polymers with enhanced thermal and mechanical properties. openaccesspub.org The phenoxy-ether linkage provides a degree of flexibility, while the aryl-alkyne component can impart rigidity and useful electronic characteristics. Potential industrial applications include the development of organic semiconductors, components for organic light-emitting diodes (OLEDs), and functional coatings. The scalability of synthetic methods, particularly through flow chemistry, will be a critical factor in translating laboratory-scale research into viable industrial processes.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Ethynylphenoxy)-tetrahydropyran, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Etherification : Reacting tetrahydropyran-4-ol with 4-ethynylphenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .